molecular formula C20H20FN3OS2 B2588701 (3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-31-7

(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2588701
CAS No.: 886915-31-7
M. Wt: 401.52
InChI Key: SSUPKMVAVQYGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a piperazine-tethered methanone derivative featuring a 3-(ethylthio)phenyl group and a 6-fluorobenzo[d]thiazol-2-yl substituent.

Properties

IUPAC Name

(3-ethylsulfanylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS2/c1-2-26-16-5-3-4-14(12-16)19(25)23-8-10-24(11-9-23)20-22-17-7-6-15(21)13-18(17)27-20/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUPKMVAVQYGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

tuberculosis. The compound may interact with its targets, leading to changes that inhibit the growth of the bacterium.

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

tuberculosis, suggesting that this compound may have a similar effect.

Biological Activity

The compound (3-(ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , also referred to as ETP-BT-PM , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

1. Structural Overview

Chemical Structure : The compound features a complex structure comprising an ethylthio group attached to a phenyl ring, a piperazine moiety, and a fluorobenzo[d]thiazole unit. This unique combination is believed to enhance its biological efficacy.

ComponentDescription
Ethylthio GroupEnhances lipophilicity and potential receptor interactions
Piperazine MoietyKnown for its role in drug design, contributing to receptor binding
Fluorobenzo[d]thiazoleImparts biological activity through interactions with various enzymes

2.1 Antimicrobial Properties

Preliminary studies indicate that ETP-BT-PM exhibits significant antimicrobial activity against various pathogens. In vitro tests have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimal inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents .

2.2 Anticancer Activity

ETP-BT-PM has also demonstrated anticancer properties in several studies. It has been evaluated against various cancer cell lines, including:

  • SK-Hep-1 (liver cancer)
  • MDA-MB-231 (breast cancer)
  • NUGC-3 (gastric cancer)

In these evaluations, ETP-BT-PM exhibited moderate to high cytotoxicity, with mechanisms likely involving apoptosis induction and cell cycle arrest .

The biological activity of ETP-BT-PM is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Binding : The piperazine component enhances binding affinity to various receptors, potentially modulating signaling pathways associated with disease processes.

4.1 Synthesis and Evaluation

A study conducted by researchers synthesized ETP-BT-PM using a multi-step process involving the formation of the benzothiazole core followed by the introduction of the ethylthio group through nucleophilic substitution . Subsequent biological testing confirmed its antimicrobial and anticancer activities.

4.2 Comparative Studies

Comparative studies with similar compounds have highlighted ETP-BT-PM's superior efficacy due to its unique structural features. For instance, derivatives lacking the ethylthio group showed significantly reduced biological activity, underscoring the importance of this substituent in enhancing pharmacological properties .

5. Conclusion

The compound (3-(ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a promising candidate for further research in antimicrobial and anticancer therapies. Its unique structural characteristics contribute to its biological activity, making it a valuable subject for ongoing pharmacological studies.

Continued exploration into its mechanism of action and potential therapeutic applications could yield significant advancements in drug development within medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of piperazinyl methanones, which are frequently explored for their pharmacological activities. Key structural analogues include:

Compound Name / ID Core Structure Key Substituents Biological Relevance
Target Compound Piperazine-methanone 3-(Ethylthio)phenyl, 6-fluorobenzo[d]thiazol-2-yl Potential enzyme inhibition, antitumor
9ec () Imidazo[2,1-b]thiazole-methanone 4-Chlorophenylsulfonyl, 5-phenyl Carbonic anhydrase (CA) inhibition
9ee () Imidazo[2,1-b]thiazole-methanone 4-(tert-Butyl)phenylsulfonyl Enhanced lipophilicity, CA inhibition
14 () Piperazine-methanone 4-Amino-3-methoxyphenyl Potential CNS activity
9ce () Imidazo[2,1-b]thiazole-methanone 4-(tert-Butyl)phenylsulfonyl, 4-chlorophenyl Improved CA selectivity

Key Observations :

  • In contrast, the ethylthio group in the target compound increases lipophilicity, which may favor tissue penetration . Fluorine in the benzothiazole ring (target compound) likely enhances metabolic stability and electron-withdrawing effects, similar to halogenated analogues in (e.g., 9ce with Cl substituents) .
  • Heterocyclic Moieties: The 6-fluorobenzo[d]thiazole in the target compound differs from imidazo[2,1-b]thiazole in .
Physical and Chemical Properties
Property Target Compound 9ec () 14 ()
Melting Point Not reported 245–247°C 83% yield (oil)
Solubility Likely moderate (ethylthio) Low (sulfonyl group) High (amino group)
Molecular Weight ~430–450 g/mol (estimated) 483 g/mol ~380 g/mol

Notes:

  • The ethylthio group in the target compound may lower melting points compared to sulfonyl-containing analogues (e.g., 9ec, 9ee) due to reduced crystallinity .
  • Amino-substituted analogues (e.g., 14 in ) exhibit higher solubility in aqueous media, whereas sulfonyl and thio groups favor organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.